

(±)14,15-Epoxyeicosatrienoic Acid: A Technical Guide to its Discovery and History

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Compound of Interest

Compound Name: (±)14,15-Epoxyeicosatrienoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator that plays a crucial role in various physiological and pathophysiological processes. As a member of the epoxyeicosatrienoic acid (EET) family, it is an endogenous signaling molecule derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.^{[1][2]} This technical guide provides an in-depth exploration of the discovery and history of 14,15-EET, detailing its synthesis, metabolism, and key biological functions. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this fascinating molecule.

Discovery and Historical Perspective

The journey to the discovery of 14,15-EET began with the broader exploration of arachidonic acid metabolism. In the early 1980s, several research groups were actively investigating the various enzymatic pathways that convert arachidonic acid into biologically active eicosanoids. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to prostaglandins and leukotrienes respectively, were well-established, a third major pathway involving cytochrome P450 monooxygenases was beginning to be unveiled.

Seminal work from the laboratory of J.H. Capdevila in the early 1980s was instrumental in characterizing this "third pathway." Their research demonstrated that rat liver microsomes, in

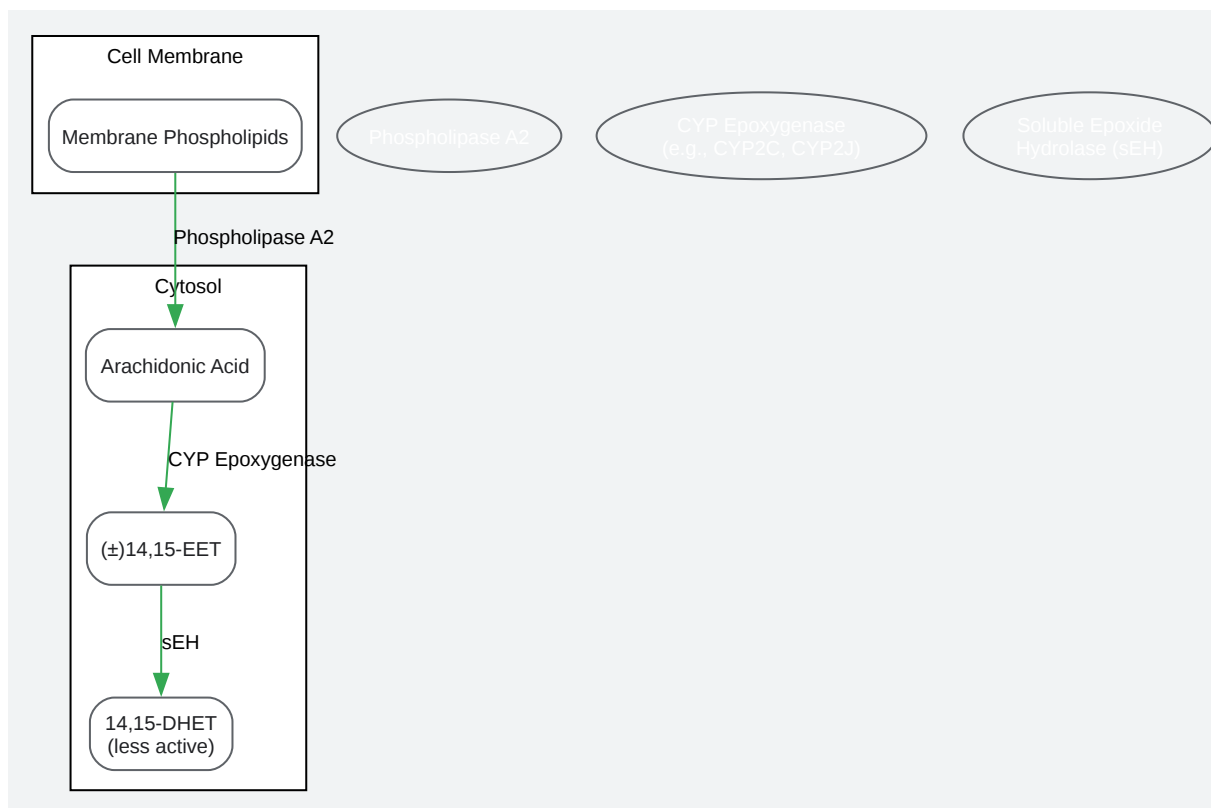
the presence of NADPH, could oxygenate arachidonic acid to a variety of products.[3] While initial studies focused on the formation of hydroxyeicosatetraenoic acids (HETEs), subsequent investigations by Capdevila and others led to the identification of epoxyeicosatrienoic acids (EETs), including 14,15-EET, as products of this pathway.[4][5]

The chemical synthesis of EETs was crucial for their definitive identification and for enabling detailed studies of their biological activities. The laboratories of E.J. Corey and J.R. Falck were pioneers in developing synthetic routes to obtain pure EET regioisomers and stereoisomers, including (±)14,15-EET.[2][3] These synthetic advancements allowed researchers to investigate the specific physiological roles of each EET isomer.

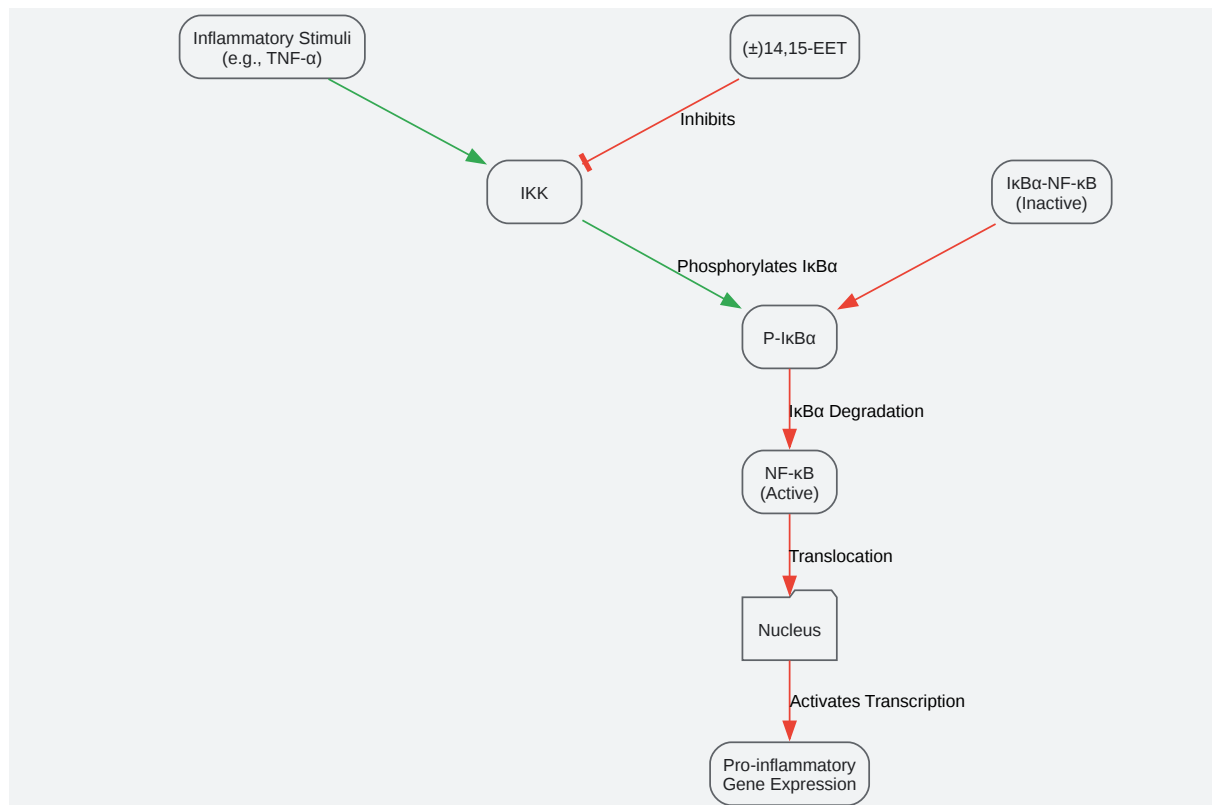
Biosynthesis and Metabolism of 14,15-EET

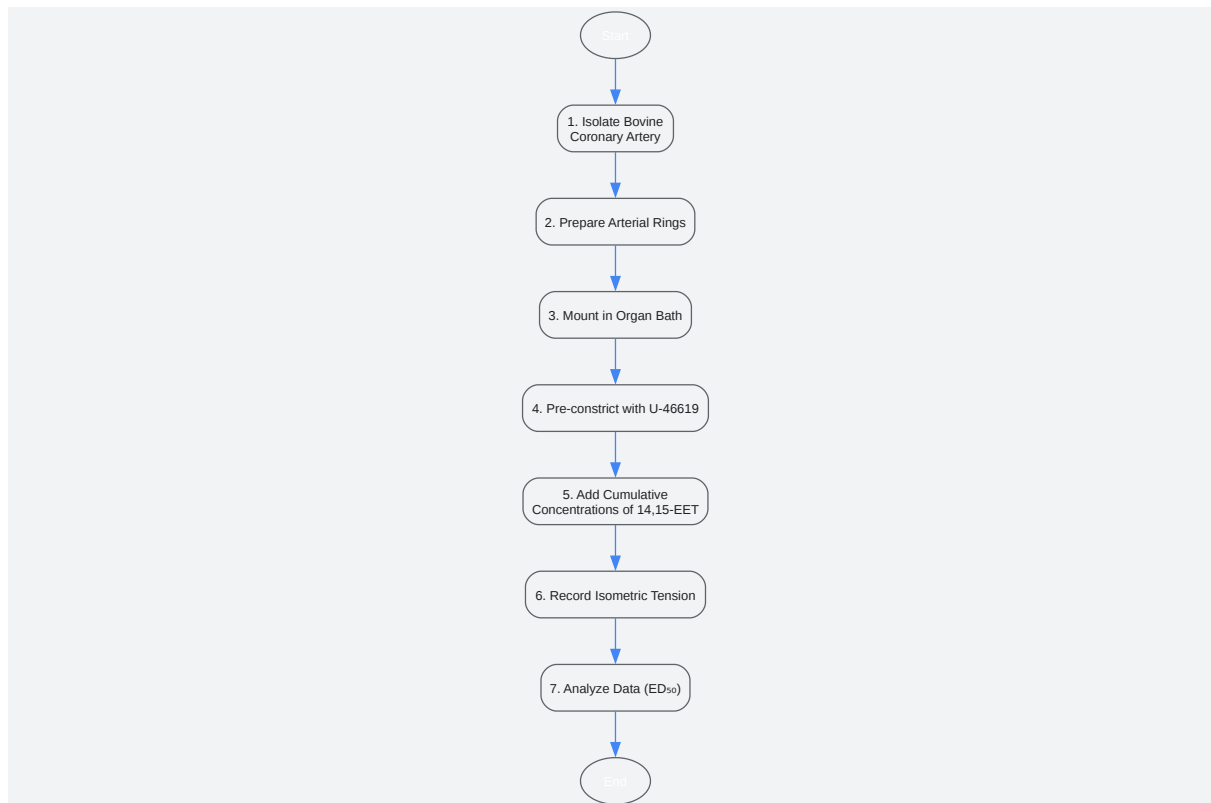
14,15-EET is synthesized from arachidonic acid, which is first released from cell membrane phospholipids by the action of phospholipase A2. The free arachidonic acid is then metabolized by a specific subset of cytochrome P450 enzymes known as epoxygenases.[1] In humans, CYP2C and CYP2J isoforms are the primary enzymes responsible for the epoxidation of arachidonic acid to form EETs.[6] These enzymes introduce an epoxide group across one of the four double bonds of arachidonic acid, with the formation of 14,15-EET occurring at the 14,15-double bond.[1]

Once formed, 14,15-EET is a relatively short-lived signaling molecule. Its biological activity is primarily terminated through enzymatic hydrolysis by soluble epoxide hydrolase (sEH).[1] This enzyme converts the epoxide to its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] The balance between the synthesis of 14,15-EET by CYP epoxygenases and its degradation by sEH is a critical determinant of its local concentration and, consequently, its physiological effects.









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